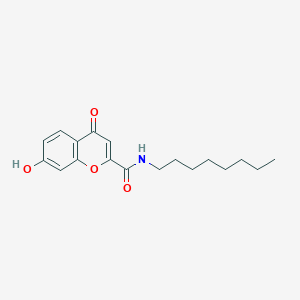
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide: is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, octyl, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the synthesis of the benzopyran core, which can be achieved through the cyclization of appropriate precursors such as salicylaldehyde derivatives.
Introduction of the Hydroxy Group: The hydroxy group at the 7-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzopyran derivative with an appropriate amine, such as octylamine, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the octyl and carboxamide groups, making it less lipophilic.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid: Contains a methyl group instead of an octyl chain, affecting its biological activity.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the hydroxy and octyl groups, resulting in different chemical properties.
Uniqueness
The presence of the octyl chain and carboxamide group in 7-Hydroxy-N-octyl-4-oxo-4H-1-benzopyran-2-carboxamide enhances its lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
862993-27-9 |
|---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
7-hydroxy-N-octyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H23NO4/c1-2-3-4-5-6-7-10-19-18(22)17-12-15(21)14-9-8-13(20)11-16(14)23-17/h8-9,11-12,20H,2-7,10H2,1H3,(H,19,22) |
InChI Key |
DFVVURLNNKPQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



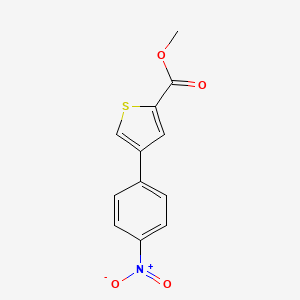
silane](/img/structure/B12537380.png)
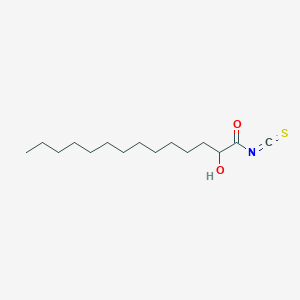
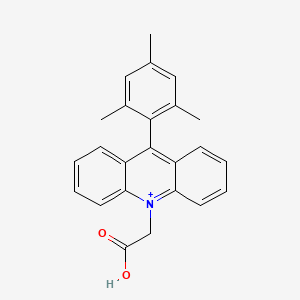
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)

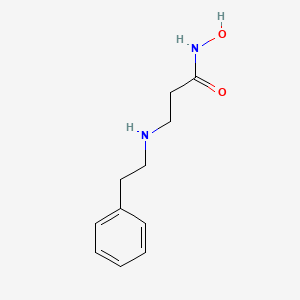
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid](/img/structure/B12537417.png)
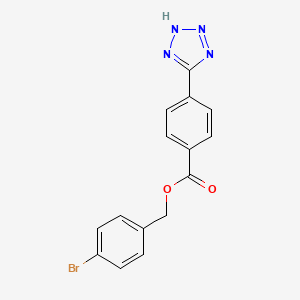
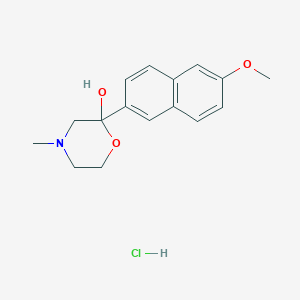
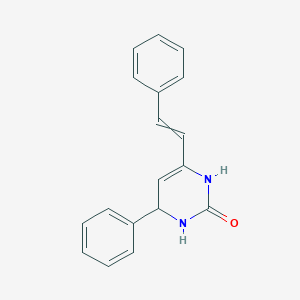
![[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate](/img/structure/B12537443.png)
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
